



# Cell-Based Assays for Measuring Psb-KD107 Activity: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Psb-KD107	
Cat. No.:	B10794380	Get Quote

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### Introduction

**Psb-KD107** is a potent and selective agonist for the G protein-coupled receptor GPR18.[1][2] [3] Contrary to targeting protein kinases, **Psb-KD107** elicits its biological effects through the activation of GPR18, a receptor implicated in various physiological processes, including cardiovascular function and inflammation.[4][5] Understanding the cellular response to **Psb-KD107** is crucial for elucidating its mechanism of action and therapeutic potential. This document provides detailed protocols for a suite of cell-based assays designed to measure the activity of **Psb-KD107** by quantifying downstream signaling events following GPR18 activation.

The activation of GPR18 by an agonist can trigger multiple signaling cascades. GPR18 is known to couple to Gai/o and Gaq proteins. Gai/o activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also activate pathways like the PI3K/Akt and ERK1/2 signaling. Gaq activation stimulates phospholipase C, leading to an increase in intracellular calcium. Furthermore, GPR18 activation can induce the recruitment of  $\beta$ -arrestin, a key event in receptor desensitization and signaling. A significant downstream effect of **Psb-KD107** in endothelial cells is the production of nitric oxide (NO), a critical mediator of vasorelaxation.

These application notes provide protocols for assays measuring  $\beta$ -arrestin recruitment, cAMP modulation, intracellular calcium flux, and nitric oxide production.



### **Data Presentation**

The following table summarizes the quantitative data for **Psb-KD107** activity based on available literature.

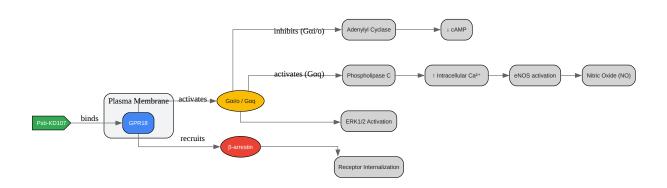
Assay Type	Cell Line	Parameter	Value	Reference
β-arrestin Recruitment	CHO cells expressing human GPR18	EC50	0.56 μΜ	
β-arrestin Recruitment	CHO-K1 GPR18 cells	EC50	0.562 μΜ	_
Vasorelaxation	Endothelium- intact rat aortic rings	pIC50	5.22	

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pIC50 is the negative logarithm of the IC50 value (half-maximal inhibitory concentration), which in the context of the vasorelaxation assay reflects the potency of **Psb-KD107** in relaxing pre-contracted aortic rings.

## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the GPR18 signaling pathway activated by **Psb-KD107** and the general experimental workflows for the described cell-based assays.

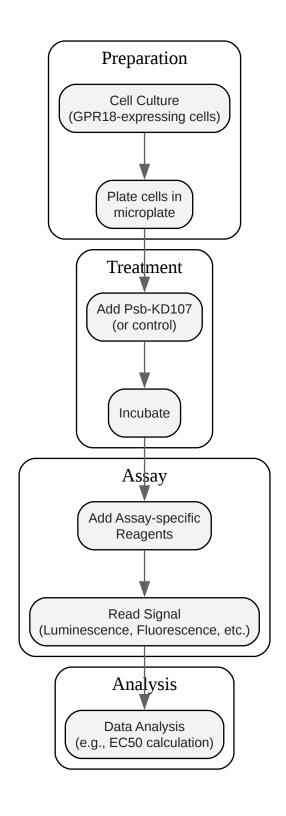




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Caption: GPR18 signaling pathway activated by Psb-KD107.





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Caption: General experimental workflow for cell-based assays.



## Experimental Protocols β-Arrestin Recruitment Assay

This assay measures the recruitment of  $\beta$ -arrestin to the activated GPR18, a key step in GPCR desensitization and signaling. Enzyme fragment complementation (EFC) is a common technology used for this purpose.

Principle: Cells are engineered to express GPR18 fused to a small enzyme fragment (e.g.,  $ProLink^{TM}$ ) and  $\beta$ -arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor). Upon agonist binding to GPR18,  $\beta$ -arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).

#### Materials:

- CHO-K1 or HEK293 cells stably expressing GPR18 tagged with an enzyme fragment and βarrestin tagged with a complementary enzyme fragment (e.g., PathHunter® β-arrestin cells).
- Cell culture medium (e.g., F-12K Medium with 10% FBS).
- Psb-KD107.
- Assay buffer (e.g., HBSS).
- Detection reagents (e.g., PathHunter® Detection Reagents).
- White, clear-bottom 96-well or 384-well microplates.
- Luminometer.

- Cell Plating:
  - Culture the GPR18-expressing cells to ~80-90% confluency.
  - Harvest the cells and resuspend them in fresh culture medium.



- Plate the cells in a white, clear-bottom microplate at a density of 5,000-10,000 cells per well.
- Incubate the plate at 37°C in a 5% CO2 incubator overnight.
- Compound Preparation:
  - Prepare a stock solution of Psb-KD107 in DMSO.
  - Perform serial dilutions of Psb-KD107 in assay buffer to create a concentration range for the dose-response curve.
- · Compound Addition and Incubation:
  - Carefully remove the culture medium from the wells.
  - Add the diluted Psb-KD107 or vehicle control to the respective wells.
  - Incubate the plate at 37°C for 90 minutes.
- Signal Detection:
  - Prepare the detection reagent according to the manufacturer's instructions.
  - Add the detection reagent to each well.
  - Incubate the plate at room temperature for 60 minutes in the dark.
  - Measure the chemiluminescent signal using a luminometer.
- Data Analysis:
  - Plot the luminescence signal against the logarithm of the Psb-KD107 concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## **cAMP Accumulation Assay**

## Methodological & Application





This assay measures the change in intracellular cAMP levels following GPR18 activation. Since GPR18 is often coupled to  $G\alpha i$ , its activation is expected to decrease cAMP levels induced by a stimulator like forskolin.

Principle: This protocol utilizes a competitive immunoassay format, often employing technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the well.

#### Materials:

- HEK293 or CHO cells stably expressing GPR18.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Psb-KD107.
- Forskolin.
- Assay buffer (e.g., HBSS with 1 mM IBMX).
- cAMP assay kit (e.g., HTRF® cAMP dynamic 2 kit or AlphaScreen™ cAMP Assay Kit).
- Low-volume 384-well white microplates.
- Plate reader capable of HTRF® or AlphaScreen<sup>™</sup> detection.

- Cell Plating:
  - Plate GPR18-expressing cells in a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
- Compound and Forskolin Addition:
  - Prepare serial dilutions of Psb-KD107 in assay buffer.



- Prepare a solution of forskolin in assay buffer at a concentration that will induce a submaximal cAMP response (e.g., 1-10 μM).
- Add the diluted Psb-KD107 or vehicle control to the wells.
- Immediately add the forskolin solution to all wells (except for basal controls).
- Incubation:
  - Incubate the plate at room temperature for 30 minutes.
- Cell Lysis and Detection:
  - Add the lysis buffer containing the HTRF® or AlphaScreen™ reagents to each well.
  - Incubate the plate at room temperature for 60 minutes in the dark.
- Signal Measurement:
  - Read the plate on a compatible plate reader according to the kit manufacturer's instructions.
- Data Analysis:
  - Calculate the ratio of the two emission wavelengths (for HTRF®) or the raw signal (for AlphaScreen™).
  - Plot the signal against the logarithm of the Psb-KD107 concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

## **Intracellular Calcium Flux Assay**

This assay measures the transient increase in intracellular calcium concentration following GPR18 activation, which is mediated by  $G\alpha q$  signaling.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520®). Upon GPR18 activation and subsequent release of calcium from intracellular stores, the



dye binds to calcium, resulting in a significant increase in its fluorescence intensity. This change in fluorescence is monitored in real-time.

#### Materials:

- HEK293 or other suitable cells expressing GPR18.
- Cell culture medium.
- Psb-KD107.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520® AM).
- Probenecid (to prevent dye leakage).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Black, clear-bottom 96-well or 384-well microplates.
- Fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g., FLIPR® or FDSS).

- Cell Plating:
  - Plate GPR18-expressing cells in a black, clear-bottom microplate and incubate overnight.
- Dye Loading:
  - Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
  - Remove the culture medium from the cells and add the loading buffer.
  - Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
- Calcium Flux Measurement:



- Prepare a plate with serial dilutions of Psb-KD107.
- Place both the cell plate and the compound plate into the fluorescence plate reader.
- Set the instrument to monitor fluorescence at the appropriate excitation and emission wavelengths.
- Establish a stable baseline reading for 10-20 seconds.
- The instrument's injectors will then add the Psb-KD107 solution to the cell plate.
- Continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium response.
- Data Analysis:
  - Determine the peak fluorescence response for each well.
  - Plot the peak response against the logarithm of the Psb-KD107 concentration.
  - Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

## Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key downstream signaling molecule of **Psb-KD107**-mediated GPR18 activation in endothelial cells.

Principle: NO is an unstable molecule with a short half-life. Therefore, its production is often measured indirectly by quantifying its stable breakdown products, nitrite (NO2-) and nitrate (NO3-), in the cell culture supernatant. The Griess reagent assay is a common colorimetric method for this purpose.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells endogenously expressing GPR18.
- Endothelial cell growth medium.



#### Psb-KD107.

- Phenol red-free culture medium.
- Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Sodium nitrite standard.
- 96-well clear microplates.
- Microplate reader capable of measuring absorbance at 540 nm.

- Cell Culture and Treatment:
  - Culture endothelial cells in a 96-well plate until they reach confluency.
  - Wash the cells with phenol red-free medium.
  - Add phenol red-free medium containing different concentrations of Psb-KD107 or vehicle control to the wells.
  - Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes to 24 hours, to be optimized).
- Sample Collection and Nitrite Standard Preparation:
  - Carefully collect the culture supernatant from each well.
  - Prepare a standard curve of sodium nitrite in the same medium.
- Griess Reaction:
  - Add the components of the Griess reagent to the supernatant samples and the nitrite standards in a new 96-well plate, following the manufacturer's instructions.
  - Incubate at room temperature for 15-30 minutes in the dark.



- Absorbance Measurement:
  - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank from all readings.
  - Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.
  - Use the standard curve to determine the nitrite concentration in the experimental samples.
  - Plot the nitrite concentration against the Psb-KD107 concentration to assess the dosedependent effect on NO production.

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